6-Tioguanosina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La tioguanosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de otros nucleósidos y nucleótidos que contienen azufre.

Biología: La tioguanosina se emplea en estudios de interacciones y modificaciones del ácido nucleico.

Mecanismo De Acción

La tioguanosina ejerce sus efectos principalmente a través de la incorporación en los ácidos nucleicos. Una vez incorporada al ADN o ARN, puede interrumpir el apareamiento de bases normal e interferir con la síntesis y la función del ácido nucleico. Esta interrupción puede conducir a la muerte celular, lo que hace que la tioguanosina sea un potente agente antineoplásico . Además, la tioguanosina puede inhibir varias enzimas involucradas en el metabolismo del ácido nucleico, lo que contribuye aún más a sus efectos citotóxicos .

Análisis Bioquímico

Biochemical Properties

6-Thioguanosine interacts with the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and gets converted into 6-thioguanosine monophosphate (TGMP) . The presence of 6-thioguanosine diminishes the thermodynamic stability of RNA duplexes . When placed at a dangling end, a 6-thioguanosine residue actually exerts a weak stabilizing effect .

Cellular Effects

6-Thioguanosine has been shown to have significant effects on various types of cells and cellular processes. It has been found to be effective against thiopurine-resistant leukemia and breast cancer cells . The cytotoxic effects of 6-thioguanosine are partly mediated by the metabolite 6-thioguanosine 5’-triphosphate, which inhibits the function of the small GTPase Rac1, leading to apoptosis of activated T cells .

Molecular Mechanism

6-Thioguanosine is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine. Intracellular activation results in its incorporation into DNA as a false purine base . An additional cytotoxic effect is related to its incorporation into RNA . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses .

Temporal Effects in Laboratory Settings

The presence of 6-thioguanosine causes only minor distortions in the overall structure of duplex DNA, these changes create the environment for cytotoxicity . The effects of 6-thioguanosine on purine biosynthesis and cell viability have been examined in H.Ep. 2 cells grown in culture .

Metabolic Pathways

6-Thioguanosine is converted by the enzyme HGPRTase to 6-thioguanosine monophosphate (TGMP). The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Subcellular Localization

The subcellular localization of 6-Thioguanosine is not explicitly documented. Given its incorporation into DNA and RNA, it can be inferred that it localizes to the nucleus where these molecules reside .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tioguanosina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de la guanosina con cloruro de tiofosforilo en presencia de una base, como la piridina. La reacción generalmente ocurre bajo condiciones suaves y da como resultado la sustitución del átomo de oxígeno en la posición 6 de la guanosina por un átomo de azufre, formando tioguanosina .

Métodos de Producción Industrial: La producción industrial de tioguanosina a menudo involucra la síntesis a gran escala utilizando reacciones químicas similares. El proceso puede incluir pasos de purificación adicionales, como recristalización o cromatografía, para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: La tioguanosina experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La tioguanosina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de la tioguanosina se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: La tioguanosina puede sufrir reacciones de sustitución donde el átomo de azufre es reemplazado por otros grupos funcionales.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos de la tioguanosina.

Comparación Con Compuestos Similares

La tioguanosina es similar a otras tiopurinas, como la tioguanina y la mercaptopurina. es única en su sustitución específica de azufre en la posición 6 de la guanosina. Esta sustitución imparte propiedades químicas y actividades biológicas distintas a la tioguanosina .

Compuestos Similares:

Propiedades

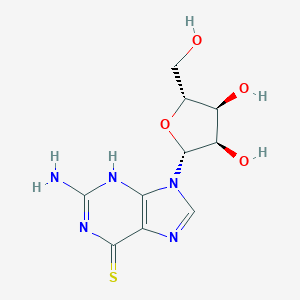

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903307 | |

| Record name | NoName_3952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |

| Record name | MLS000738229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-6-thiol, monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)